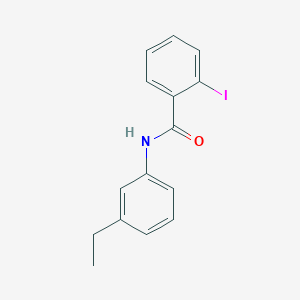
(2-Bromobenzene-1-sulfonyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromobenzene-1-sulfonyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an acetic acid moiety attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromobenzene-1-sulfonyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by sulfonation and subsequent acetic acid functionalization. For instance, bromobenzene can be sulfonated using sulfur trioxide in the presence of a strong acid like sulfuric acid to introduce the sulfonyl group . The resulting compound can then undergo further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (2-Bromobenzene-1-sulfonyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
(2-Bromobenzene-1-sulfonyl)acetic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Bromobenzene-1-sulfonyl)acetic acid involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack . The bromine atom can also influence the reactivity of the compound by stabilizing intermediates during chemical reactions .
相似化合物的比较
Bromobenzene: Lacks the sulfonyl and acetic acid groups, making it less reactive in certain types of reactions.
Benzene-1-sulfonic acid: Contains the sulfonyl group but lacks the bromine and acetic acid moieties.
Phenylacetic acid: Contains the acetic acid group but lacks the bromine and sulfonyl groups.
Uniqueness: (2-Bromobenzene-1-sulfonyl)acetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its chemical behavior in various reactions .
属性
CAS 编号 |
56726-22-8 |
|---|---|
分子式 |
C8H7BrO4S |
分子量 |
279.11 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7BrO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
InChI 键 |
VDTBRUZDASDHHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
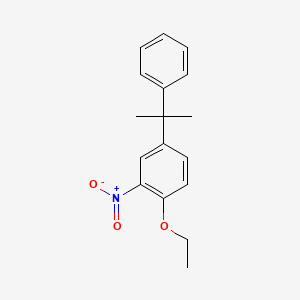
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)

![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
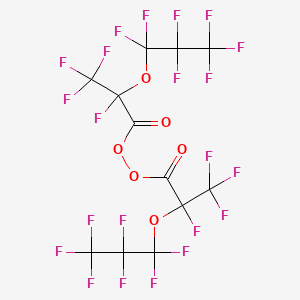

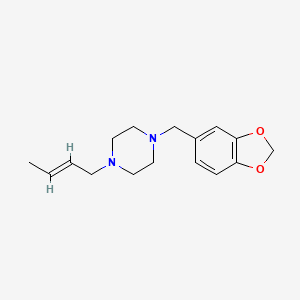
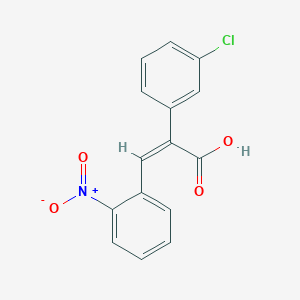
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)
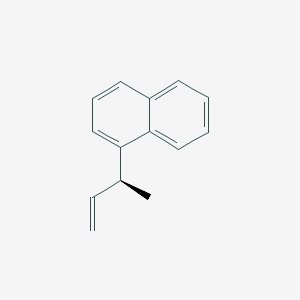
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
